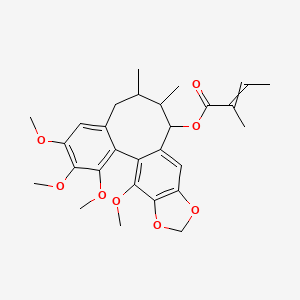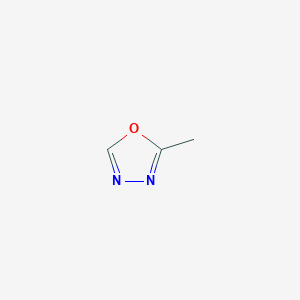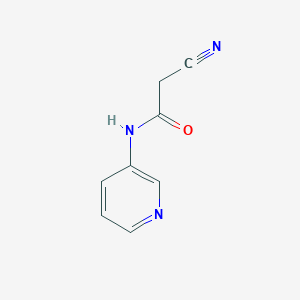
2-Mercapto-3-(3-methoxy-phenyl)-3h-quinazolin-4-one
Overview
Description
2-Mercapto-3-(3-methoxy-phenyl)-3H-quinazolin-4-one (MMPQ) is an organic compound belonging to the quinazolinone family. It is a colorless solid and is used in a variety of scientific research applications. MMPQ is a versatile compound that has been investigated in various fields, such as biochemistry and physiology. It has been used to study the mechanism of action of numerous drugs, as well as to identify new biochemical and physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MMPQ.
Scientific Research Applications
Antimicrobial and Antiviral Activities
2-Mercapto-3-(3-methoxy-phenyl)-3h-quinazolin-4-one and its derivatives have been studied for their potential antimicrobial and antiviral properties. For instance, compounds synthesized from 2-mercapto-3-(substitutedmethylamino) quinazolin-4(3H)-ones demonstrated significant antibacterial and antifungal activities, as well as anti-HIV activity against HIV-1 and HIV-2 in MT-4 cells (Alagarsamy et al., 2004). Additionally, new substituted 2-mercaptoquinazoline analogs were prepared and screened for antimicrobial activity, with some showing a broad spectrum of effectiveness (El-Azab, 2007).
Antioxidant Properties
Research has been conducted on the antioxidant properties of quinazolin-4(3H)-ones. In a study, two series of 2-substituted quinazolin-4(3H)-ones were synthesized and evaluated for their antioxidant activity using various methods, revealing that the presence of hydroxyl and methoxy substituents enhances antioxidant activity (Mravljak et al., 2021).
Anti-Inflammatory and Analgesic Properties
The compound has been investigated for its potential analgesic and anti-inflammatory properties. Novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones synthesized from 2-hydrazino-3-(3-methoxyphenyl)-quinazolin-4(3H)-one were found to have significant analgesic and anti-inflammatory activity, with some compounds showing moderate potency compared to standard drugs (Alagarsamy et al., 2011).
Anticancer Potential
2-Mercaptoquinazoline derivatives have been explored for their potential anticancer properties.
Several studies have synthesized and screened 2-substituted mercaptoquinazoline analogs for in vitro antitumor activity, identifying compounds with significant anticancer effects (Khalil et al., 2003). Furthermore, a series of 2-mercapto-quinazolin-4-one analogs were evaluated for DHFR inhibition and antitumor activity, with some showing considerable potency against various cancer cell lines (El-Gazzar et al., 2017).
Chemical Synthesis and Green Chemistry
Efforts have been made to develop green synthetic procedures for compounds like 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one. One study reported a two-step synthesis using green chemistry approaches, including deep eutectic solvents (DES) and microwave-induced synthesis, achieving a 59% yield (Molnar et al., 2022).
Mechanism of Action
Target of Action
Quinazolinones, the class of compounds to which it belongs, have been shown to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
It is known that quinazolinones can act as enzyme inhibitors, receptor antagonists, or ion channel modulators . The specific interactions and resulting changes would depend on the particular target.
Biochemical Pathways
Given the broad range of biological activities exhibited by quinazolinones, it is likely that multiple pathways could be affected .
Result of Action
Quinazolinones have been shown to exhibit a range of biological activities, including antibacterial, antiviral, anticancer, enzyme inhibitory, and anti-hiv effects .
properties
IUPAC Name |
3-(3-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-19-11-6-4-5-10(9-11)17-14(18)12-7-2-3-8-13(12)16-15(17)20/h2-9H,1H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGPCTQOUIEHPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351740 | |
| Record name | 3-(3-Methoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56671-19-3 | |
| Record name | 56671-19-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3-Methoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7,7-Dibromobicyclo[4.1.0]hept-3-ene](/img/structure/B1348793.png)




![3-[(Dimethylamino)methylidene]pentane-2,4-dione](/img/structure/B1348805.png)


